molecular formula C4H3N2NaO3 B12977950 Sodium 5-methyl-1,3,4-oxadiazole-2-carboxylate

Sodium 5-methyl-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B12977950
M. Wt: 150.07 g/mol
InChI Key: BPJCRCQHDKKZBR-UHFFFAOYSA-M
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Description

Sodium 5-methyl-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound that contains nitrogen and oxygen atoms within its five-membered ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-methyl-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid with sodium hydroxide to form the sodium salt . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: Sodium 5-methyl-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of sodium 5-methyl-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its sodium salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

Biological Activity

Sodium 5-methyl-1,3,4-oxadiazole-2-carboxylate is a compound belonging to the oxadiazole family, which is recognized for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Oxadiazole Compounds

Oxadiazoles are a class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their varied biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound specifically has shown promise in several areas of biomedical research.

Target Interactions

This compound interacts with multiple biological targets:

  • Enzymatic Inhibition : It has been reported to inhibit key enzymes such as thymidylate synthase and topoisomerase II. These enzymes are crucial for DNA synthesis and cell division, making them significant targets in cancer therapy.
  • Cell Signaling Modulation : The compound modulates various cell signaling pathways that influence gene expression and cellular metabolism. This modulation can lead to apoptosis in cancer cells.

Biochemical Pathways

The compound's anti-infective properties are linked to its ability to disrupt specific biochemical pathways essential for the survival of pathogens. This disruption is achieved through the inhibition of metabolic processes critical for nucleic acid synthesis.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 - 32 μg/mL
Escherichia coli64 - 256 mg/mL
Methicillin-resistant Staphylococcus aureus (MRSA)4 - 32 μg/mL

These results indicate that the compound is significantly more effective than standard antibiotics like chloramphenicol .

Anticancer Activity

Research has highlighted the anticancer potential of this compound through its cytotoxic effects on various cancer cell lines:

Cell Line IC50 (μM) Mechanism
MCF-7 (Breast Cancer)10.38Induction of apoptosis via p53 activation and caspase-3 cleavage
U937 (Monocytic Leukemia)Not specifiedCell cycle arrest and apoptosis
CEM-13 (T-cell Leukemia)Sub-micromolarCytotoxicity and apoptosis induction

The compound has been shown to induce apoptosis in a dose-dependent manner across these cell lines, highlighting its potential as a therapeutic agent in oncology .

Case Studies

Recent studies have explored the therapeutic applications of this compound in treating neurodegenerative diseases such as Alzheimer's disease. As an O-GlcNAcase inhibitor, it may help mitigate tau-mediated neurodegeneration associated with tauopathies .

Properties

Molecular Formula

C4H3N2NaO3

Molecular Weight

150.07 g/mol

IUPAC Name

sodium;5-methyl-1,3,4-oxadiazole-2-carboxylate

InChI

InChI=1S/C4H4N2O3.Na/c1-2-5-6-3(9-2)4(7)8;/h1H3,(H,7,8);/q;+1/p-1

InChI Key

BPJCRCQHDKKZBR-UHFFFAOYSA-M

Canonical SMILES

CC1=NN=C(O1)C(=O)[O-].[Na+]

Origin of Product

United States

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